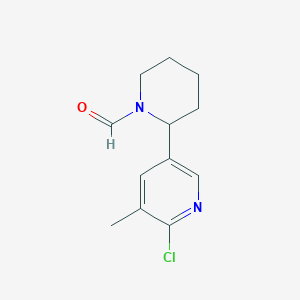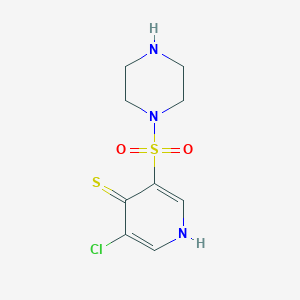
2-(1-Propyl-1H-pyrazol-4-yl)pyrimidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Propyl-1H-pyrazol-4-yl)pyrimidin-4-ol is a heterocyclic compound that features both pyrazole and pyrimidine rings. This compound is of significant interest due to its potential biological and pharmacological activities, making it a valuable subject of study in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Propyl-1H-pyrazol-4-yl)pyrimidin-4-ol can be achieved through various methods. One common approach involves the ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction. This method uses ultrasonic waves to enhance the reaction rate and yield . Another method involves Rh(III)-catalyzed C–H bond functionalization, which provides a straightforward way to synthesize the compound with good yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply to its production.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Propyl-1H-pyrazol-4-yl)pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce different functional groups onto the pyrazole or pyrimidine rings .
Aplicaciones Científicas De Investigación
2-(1-Propyl-1H-pyrazol-4-yl)pyrimidin-4-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has shown potential in various biological assays, including anticancer activity.
Industry: It may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(1-Propyl-1H-pyrazol-4-yl)pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
1-(1H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine: This compound has similar structural features and biological activities.
N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine: Another compound with a similar core structure, used in various chemical and biological studies.
Uniqueness
2-(1-Propyl-1H-pyrazol-4-yl)pyrimidin-4-ol stands out due to its unique combination of pyrazole and pyrimidine rings, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H12N4O |
|---|---|
Peso molecular |
204.23 g/mol |
Nombre IUPAC |
2-(1-propylpyrazol-4-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H12N4O/c1-2-5-14-7-8(6-12-14)10-11-4-3-9(15)13-10/h3-4,6-7H,2,5H2,1H3,(H,11,13,15) |
Clave InChI |
AGVLDXFMXMJACY-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C=C(C=N1)C2=NC=CC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


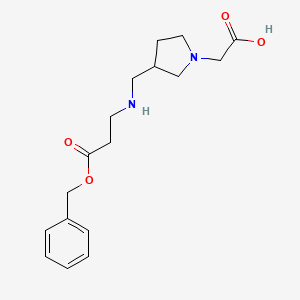

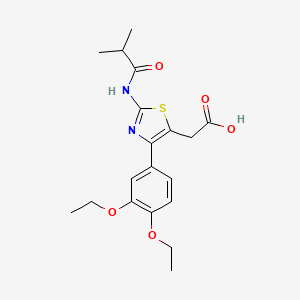
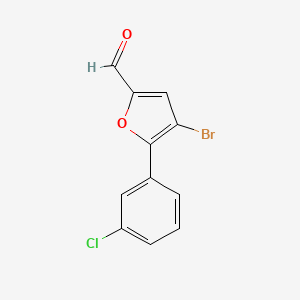
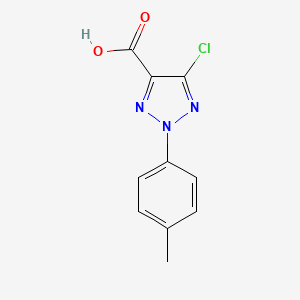


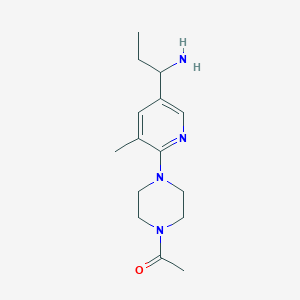

![2-Ethyl-5-phenyl-1H-benzo[d]imidazole](/img/structure/B11799311.png)

